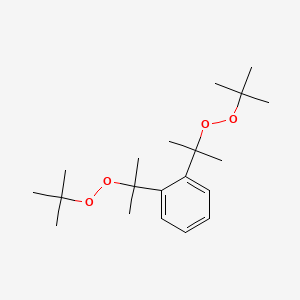

Bis(tert-butyldioxyisopropyl)benzene

Description

Contextualization of Organic Peroxides as Polymer Modifiers

The applications of organic peroxides as polymer modifiers are diverse and impactful. They are instrumental in:

Polymerization Initiation: Organic peroxides are widely used to initiate the polymerization of monomers like ethylene, propylene, and styrene (B11656) to produce widely used plastics such as polyethylene (B3416737), polypropylene (B1209903), and polystyrene. cjps.org

Crosslinking: They facilitate the formation of a three-dimensional network structure by creating covalent bonds between polymer chains. This process, known as crosslinking, enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. nih.govlookchem.com

Polymer Degradation (Vis-breaking): In some cases, the free radicals generated by organic peroxides can lead to the controlled chain scission of a polymer, a process utilized to modify the melt flow index of polymers like polypropylene. innospk.com

The choice of a specific organic peroxide depends on factors such as the desired reaction temperature, the type of polymer, and the intended modification.

Significance of Bis(tert-butyldioxyisopropyl)benzene as a Multifunctional Agent in Polymer Systems

This compound, often abbreviated as BIPB, is a bifunctional organic peroxide that has garnered significant attention in the polymer industry. chemicalbook.com Its chemical structure, featuring a benzene (B151609) ring with two tert-butyldioxyisopropyl groups, imparts unique reactivity and stability characteristics. researchgate.net This compound is recognized for its versatility, acting as a multifunctional agent that can serve as a crosslinking agent, a polymer degradation agent, and a polymerization initiator. innospk.comiaea.org

One of the key advantages of this compound is its ability to function effectively at higher processing temperatures, which is a requirement for many engineering plastics. It is also noted for having a less pungent odor during processing compared to some other peroxides, such as dicumyl peroxide (DCP). made-in-china.com

The multifunctional nature of this compound allows for a tailored approach to polymer modification. For instance, in polyethylene, it is primarily used as a crosslinking agent to improve its mechanical and thermal properties. iaea.orgmade-in-china.com Conversely, in polypropylene, it acts as a degradation agent to enhance its melt flow characteristics, making it more suitable for processes like injection molding. innospk.com

Recent research has also explored the use of this compound in modifying biodegradable polymers like poly(lactic acid) (PLA). Studies have shown that its incorporation can enhance the thermal stability, mechanical properties, and rheological behavior of PLA, expanding its potential applications. iaea.orgmdpi.com The ability of this compound to significantly alter the properties of a wide range of polymers underscores its importance as a versatile and valuable tool in the field of polymer science.

The following sections will provide a more detailed examination of the research findings related to the application of this compound in modifying various polymer systems.

Detailed Research Findings on the Effects of this compound

Impact on Poly(lactic acid) (PLA)

Research has demonstrated the significant influence of this compound (BIPB) on the properties of poly(lactic acid), a biodegradable and biocompatible thermoplastic. The addition of BIPB as a crosslinking agent has been shown to enhance the thermal stability and mechanical properties of PLA. iaea.orgmdpi.com

Studies have investigated the effect of varying concentrations of BIPB on PLA. The introduction of BIPB leads to an increase in the complex viscosity, storage modulus, and loss modulus of the PLA blends. iaea.orgmdpi.com This indicates an improvement in the melt strength of the material. Furthermore, the tensile strength of PLA blends is enhanced due to the crosslinking effect of BIPB. iaea.orgmdpi.com Research indicates that an optimal concentration of BIPB can lead to the best mechanical properties in PLA blends and films. iaea.orgmdpi.com

Effect of BIPB on the Mechanical Properties of PLA

| BIPB Content (wt%) | Tensile Strength (MPa) | Reference |

|---|---|---|

| 0 | - | iaea.orgmdpi.com |

| 0.1 | Optimal for films | iaea.orgmdpi.com |

| 0.2 | Best for blends | iaea.orgmdpi.com |

| 0.4 | - | iaea.orgmdpi.com |

Modification of Polyethylene (PE)

In the case of polyethylene, particularly high-density polyethylene (HDPE), this compound is utilized as a chemical crosslinking agent to improve its properties. rsc.orgrsc.org The crosslinking process, initiated by the thermal decomposition of BIPB, leads to the formation of a network structure within the polymer.

Research has shown that the degree of crosslinking, as measured by the gel content, increases with the concentration of BIPB. rsc.orgrsc.org This increased crosslinking has a profound effect on the mechanical properties of HDPE. For instance, the impact strength of HDPE can be significantly increased with the addition of BIPB, transforming the material from brittle to ductile at room temperature. rsc.org The elongation at break also sees a substantial increase, although it may decrease at very high concentrations of the crosslinking agent. rsc.org

Influence of BIPB on High-Density Polyethylene (HDPE) Properties

| BIPB Content (%) | Gel Content (%) | Impact Strength at 23°C (kJ/m²) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| 0 | - | 4 | 20 | rsc.org |

| 0.1 | - | ~5 | - | rsc.org |

| 0.5-0.7 | ~96 (at 0.7%) | ~80 | ~550 | rsc.org |

| 1.5 | - | 64 | 360 | rsc.org |

Application in Polypropylene (PP)

Unlike its role in polyethylene, this compound primarily acts as a degradation agent for polypropylene. innospk.com This process, often referred to as controlled rheology, involves the scission of the polymer chains, which leads to a lower molecular weight and a narrower molecular weight distribution. innospk.com The most significant outcome of this degradation is an increase in the melt flow index (MFI) of the polypropylene. innospk.com

A higher MFI indicates lower viscosity and better flowability of the polymer melt, which is highly desirable for manufacturing processes such as injection molding and fiber spinning. specialchem.com The use of BIPB allows for the precise control of the final MFI of the polypropylene, enabling the production of materials with enhanced processing characteristics. innospk.com While specific data tables directly correlating BIPB concentration to MFI in publicly available research are scarce, the principle is well-established in the industry. The relationship between MFI and molecular weight is inversely proportional, meaning as the MFI increases due to degradation by BIPB, the average molecular weight of the polypropylene decreases. specialchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O4 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

1,2-bis(2-tert-butylperoxypropan-2-yl)benzene |

InChI |

InChI=1S/C20H34O4/c1-17(2,3)21-23-19(7,8)15-13-11-12-14-16(15)20(9,10)24-22-18(4,5)6/h11-14H,1-10H3 |

InChI Key |

CCNDOQHYOIISTA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OOC(C)(C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |

Canonical SMILES |

CC(C)(C)OOC(C)(C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Bis Tert Butyldioxyisopropyl Benzene

One-Step Synthetic Approaches for Bis(tert-butyldioxyisopropyl)benzene

Several one-step synthetic methodologies have been developed for the production of this compound, each employing different precursors and catalytic systems. These methods are designed to be efficient, though they present varying advantages and challenges. The primary approaches include condensation dehydration, double bond addition, de-hydrogen halide reactions, and metal ion-catalyzed synthesis. google.comgoogle.com

Condensation Dehydration Reactions for this compound Production

The most common method for synthesizing this compound is through a condensation dehydration reaction. google.com This process involves the reaction of di-(2-hydroxyisopropyl)benzene with tert-butyl hydroperoxide (TBHP) in the presence of an acidic catalyst. google.comgoogle.com The acid facilitates the condensation by protonating the hydroxyl groups of the diol, allowing for the elimination of water and subsequent substitution by the tert-butylperoxy group.

Different catalytic systems have been implemented to optimize this reaction, as detailed in the table below.

| Catalyst System | Reactants | Key Process Features | Source(s) |

| Sulfuric Acid / Sodium Perchlorate (B79767) | di-(2-hydroxyisopropyl)benzene, tert-butyl hydroperoxide | A one-step method performed in a water bath. This system allows for mild reaction conditions and achieves high product purity. | google.com |

| Perchloric Acid / Toluene (B28343) | di-(2-hydroxyisopropyl)benzene, tert-butyl hydroperoxide aqueous solution | Reaction is conducted under negative pressure with toluene as a solvent. This approach is designed to reduce the loss of TBHP and minimize side reactions. | google.com |

| Anhydrous Oxalic Acid | di-(2-hydroxyisopropyl)benzene, tert-butyl hydroperoxide | Anhydrous oxalic acid acts as both a catalyst and a dehydrating agent, reacting with the water produced during the condensation to form oxalic acid hydrate. This shifts the reaction equilibrium towards the product. | google.com |

One specific method involves using a combination of concentrated sulfuric acid and sodium perchlorate (NaClO₄) as the catalyst. google.com Another variation employs a perchloric acid aqueous solution as the catalyst and toluene as a solvent, with the reaction carried out under negative pressure to improve the conversion rate and product yield. google.com

Double Bond Additive Reactions in this compound Synthesis

An alternative synthetic route is the double bond additive reaction. google.com This method utilizes diisopropenylbenzene as a starting material, which undergoes an addition reaction with tert-butyl hydroperoxide. google.comgoogle.com The reaction is facilitated by an acidic catalyst. The process begins with the high-temperature catalytic oxidative dehydrogenation of diisopropylbenzene to produce diisopropenylbenzene. This intermediate then reacts with TBHP, where the peroxide adds across the double bonds of the diisopropenylbenzene to form the final product. google.com

De-hydrogen Halide Reactions for this compound

The de-hydrogen halide (or dehydrohalogenation) reaction presents another pathway for synthesis. google.com This approach involves reacting an α,α'-dihalo diisopropylbenzene with tert-butyl hydroperoxide. google.comgoogle.com The reaction is conducted in the presence of an acid acceptor, such as a tertiary alcohol or an alkene. google.com A significant drawback of this method, particularly when using α,α'-dibromo diisopropylbenzene, is the production of hydrogen bromide gas. This byproduct is highly corrosive and toxic, and its acidic nature can promote the decomposition of both the TBHP reactant and the desired this compound product. google.com

Metal Ion Catalyzed Synthesis of this compound

The direct synthesis from diisopropylbenzene (DIPB) and tert-butyl hydroperoxide is achievable through catalysis by metal ions. google.comgoogle.com This method is distinct from the others as it activates the tertiary carbon-hydrogen bonds on the diisopropylbenzene directly for the peroxygenation reaction. A patented one-step method describes the use of sodium perchlorate (which provides the Na⁺ metal ion) along with sulfuric acid to catalyze the reaction between 2-isopropyl benzene (B151609) alcohol and tert-butyl hydroperoxide, indicating the role of metal ions in facilitating the synthesis. google.com

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield and purity while ensuring process efficiency. Key parameters that are frequently adjusted include temperature and reaction time.

Temperature and Reaction Time Parameters in this compound Synthesis

The parameters of temperature and reaction time are intrinsically linked and must be carefully controlled, particularly in condensation dehydration reactions. For the one-step synthesis using a sulfuric acid and sodium perchlorate catalyst system, specific conditions have been defined to achieve high yield and purity of over 95%. google.com The process involves controlling the water-bath temperature within a narrow range and adhering to a specific reaction duration. google.com

The table below outlines the optimized parameters for a specific one-step condensation synthesis.

| Parameter | Optimized Range/Value | Purpose | Source(s) |

| Water-Bath Temperature | 30 – 55 °C | To maintain mild reaction conditions and prevent decomposition of the peroxide product. The temperature is held at approximately 55 °C during the addition of sulfuric acid. | google.com |

| Reaction Time | 30 – 50 minutes | To ensure the reaction proceeds to completion without significant formation of byproducts. A sustained reaction time of 30 minutes or longer at the target temperature is recommended. | google.com |

These mild conditions are advantageous as they prevent the thermal decomposition of the peroxide product and reduce the occurrence of unwanted side reactions. google.com The careful control of these parameters is essential for the successful and efficient industrial production of this compound.

Catalyst Selection and Concentration Effects on this compound Yield and Purity

The synthesis of this compound is commonly achieved through the acid-catalyzed condensation reaction of di(2-hydroxyisopropyl)benzene with tert-butyl hydroperoxide (TBHP). The choice of catalyst and its concentration are critical parameters that significantly influence the reaction's efficiency, product yield, and purity. Various acidic catalysts have been investigated to optimize this process.

Acidic catalysts facilitate the reaction, which can be achieved through several pathways, including the condensation of di(2-hydroxyisopropyl)benzene with TBHP or the reaction of diisopropylbenzene with TBHP in the presence of a metal ion catalyst. google.com One patented method employs a combination of sodium perchlorate (NaClO₄) and sulfuric acid. google.com In this one-step synthesis, sulfuric acid with a mass concentration of 70% is added slowly to a mixture of tert-butyl hydroperoxide, 2-isopropyl benzene alcohol, and the NaClO₄ catalyst. google.com This method reports a high product purity of over 95%. google.com

Another approach utilizes a perchloric acid aqueous solution as the catalyst. google.com This method is designed to reduce the loss of tert-butyl hydroperoxide, minimize side reactions, and thereby improve the conversion rate of raw materials to obtain a product with higher yield and purity. google.com The concentration of the perchloric acid catalyst can be controlled to reduce side reactions, which is beneficial for increasing the product yield. google.com For instance, a patent describes using a perchloric acid concentration of 50-52% to catalyze the condensation reaction. google.com

Other catalysts, such as phosphorus heteropoly tungstic acid, have also been explored, though some methods have been noted for long reaction times and lower yields of 50-66%. google.com The selection of the catalyst system is a balance between reaction rate, yield, purity, and the formation of byproducts.

Table 1: Effects of Different Catalyst Systems on this compound Synthesis

| Catalyst System | Reactants | Reported Yield/Purity | Reference |

|---|---|---|---|

| Sodium Perchlorate (NaClO₄) / Sulfuric Acid (70%) | Tert-butyl hydroperoxide, 2-isopropyl benzene alcohol | Purity > 95% | google.com |

| Perchloric Acid (50-52%) | Di(2-hydroxyisopropyl)benzene, Tert-butyl hydroperoxide | High yield and purity | google.com |

Solvent Systems in this compound Synthesis

The choice of solvent is another crucial factor in the synthesis of this compound, impacting reaction kinetics, temperature control, and product separation. The compound is generally insoluble in water but soluble in various organic solvents such as alcohols, ether, benzene, and carbon tetrachloride. chemnet.com

In industrial synthesis, different organic solvents are employed to facilitate the reaction and subsequent purification steps. One patented method utilizes toluene as a solvent for the condensation dehydration reaction between di-(2-hydroxyisopropyl)benzene and a tert-butyl hydroperoxide aqueous solution. google.com The use of toluene in a negative pressure environment helps to reduce the loss of raw materials and improve the conversion rate. google.com

Other solvent systems have also been documented. For example, 6# solvent naphtha has been used as a solvent in a condensation reaction that is carried out under "decompression, nitrogen bubble" dehydration conditions. google.com In other variations of the synthesis, solvents such as hexamethylene or dichloromethane (B109758) have been used in conjunction with catalysts like phosphorus heteropoly tungstic acid. google.com The selection of an appropriate solvent system depends on the specific catalytic method, reaction conditions, and the desired product quality, as well as considerations for solvent recovery and recycling.

Table 2: Solvent Systems Used in the Synthesis of this compound

| Solvent | Associated Catalyst/Process | Purpose | Reference |

|---|---|---|---|

| Toluene | Perchloric acid | Facilitates condensation dehydration under negative pressure | google.com |

| 6# Solvent Naphtha | Perchloric acid | Used in condensation reaction with dehydration backflow | google.com |

| Hexamethylene | Phosphorus heteropoly tungstic acid | Solvent for condensation reaction | google.com |

Environmental Considerations and Waste Recycling in this compound Production

The production of this compound involves the use of strong acids, organic solvents, and peroxide compounds, necessitating careful management of waste streams to minimize environmental impact. A key aspect of process optimization is the incorporation of sustainable practices, including the recycling of waste materials.

One of the significant environmental advantages of certain synthetic routes is the potential for waste liquid recycling. google.com A patented one-step synthesis method highlights that the waste liquid generated, apart from the target product, can be recycled for use in subsequent peroxidation and tert-butylation reactions. google.com This practice is not only beneficial for environmental protection by reducing effluent but also helps in conserving production raw materials, thereby improving the economic efficiency of the process. google.com

While specific life cycle analyses for this compound are not widely published, general principles for producing related aromatic compounds suggest a focus on feedstock and energy consumption. For instance, studies on benzene production show that moving from fossil feedstocks to alternatives like plastic waste or biomass can significantly reduce greenhouse gas emissions. nih.goveuropa.eu Although the direct raw material for this compound is typically a benzene derivative like diisopropylbenzene, the principles of circular economy, such as recycling process wastes, are directly applicable and crucial for enhancing the environmental sustainability of its production. google.comgoogle.com The use of aryl-λ3-iodane compounds in some related syntheses is noted for having mild reaction conditions and fewer environmental issues compared to heavy metal reagents. sacredheart.edu

Mechanistic Understanding of Bis Tert Butyldioxyisopropyl Benzene Decomposition and Radical Generation

Free Radical Formation Pathways from Bis(tert-butyldioxyisopropyl)benzene Thermal Decomposition

The thermal decomposition of this compound is initiated by the homolytic cleavage of the peroxide bonds (O-O), which are the weakest bonds in the molecule. This initial fragmentation is a critical step that dictates the subsequent reaction pathways and the nature of the radicals formed.

Upon heating, the molecule undergoes a two-step decomposition process. The primary step involves the symmetrical scission of one of the peroxide bonds, leading to the formation of a biradical intermediate. This is followed by the cleavage of the second peroxide bond, ultimately yielding two moles of tert-butoxy (B1229062) radicals and one mole of a di-radical derived from the diisopropyl benzene (B151609) backbone for each mole of the parent compound.

The generated tert-butoxy radicals are highly reactive and can undergo further reactions, primarily through two competing pathways:

β-Scission: The tert-butoxy radical can fragment to yield a molecule of acetone (B3395972) and a methyl radical. This pathway is particularly significant at higher temperatures.

Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a suitable donor molecule in the reaction medium, such as a solvent or a polymer chain, to form tert-butyl alcohol.

The di-radical species originating from the diisopropyl benzene core can also participate in various reactions, including hydrogen abstraction to form stable molecules or engaging in crosslinking reactions with polymer chains. The specific products formed and their relative abundance are highly dependent on the reaction conditions, particularly the temperature and the nature of the surrounding chemical environment.

Kinetics of Thermal Decomposition of this compound

The rate at which this compound decomposes is a critical parameter for its industrial applications, as it determines the curing or modification time and temperature. The decomposition process generally follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the peroxide.

The temperature dependence of the decomposition rate is well-described by the Arrhenius equation:

k = Ae(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor (frequency factor)

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

The half-life of the peroxide, which is the time required for half of the initial amount to decompose, is also a crucial kinetic parameter. The half-life is inversely proportional to the rate constant and is therefore highly temperature-dependent.

Interactive Data Table: Half-Life of a Typical Dialkyl Peroxide at Various Temperatures

| Temperature (°C) | Half-Life (hours) |

| 110 | 10.0 |

| 120 | 3.5 |

| 130 | 1.2 |

| 140 | 0.4 |

| 150 | 0.15 |

Note: This table represents typical values for a dialkyl peroxide and should be used for illustrative purposes. The actual half-life of this compound may vary.

Influence of Systemic Factors on this compound Radical Efficiency

The efficiency of this compound as a radical initiator is not solely dependent on its decomposition rate but is also significantly influenced by various systemic factors. researchgate.net Radical efficiency refers to the fraction of radicals generated that effectively initiate the desired chemical reaction (e.g., polymer crosslinking) rather than being wasted in side reactions.

Temperature: As indicated by the Arrhenius equation, temperature is a primary factor affecting the rate of radical generation. Higher temperatures lead to a faster decomposition rate and a higher concentration of free radicals at any given time. However, excessively high temperatures can also promote side reactions, such as the β-scission of tert-butoxy radicals, which may not be desirable for all applications.

Solvent: The solvent in which the decomposition occurs can influence radical efficiency through several mechanisms. The "cage effect" is a significant phenomenon where the solvent molecules can trap the newly formed radical pair, increasing the probability of their recombination back to the original peroxide molecule, thus reducing the net radical yield. The polarity and viscosity of the solvent can affect the magnitude of the cage effect. Furthermore, the solvent can react with the generated radicals. For example, in a solvent that is a good hydrogen donor, the tert-butoxy radicals may be readily converted to tert-butyl alcohol, which may or may not be beneficial depending on the intended application.

Applications of Bis Tert Butyldioxyisopropyl Benzene in Polymer Systems

Role as a Free Radical Polymerization Initiator

Bis(tert-butyldioxyisopropyl)benzene functions as an effective initiator for free radical polymerization. lookchem.comcymitquimica.com In this process, the peroxide decomposes upon heating to generate free radicals. cymitquimica.com These highly reactive species then attack the double bonds of monomer units, initiating a chain reaction that leads to the formation of high molecular weight polymers. libretexts.org The choice of initiator is crucial and depends on factors like solubility and decomposition temperature. tcichemicals.com

The initiation process can be summarized in two steps:

Decomposition: The peroxide molecule breaks down under heat, forming two free radicals.

Chain Initiation: These free radicals then react with a monomer molecule to start the polymer chain growth. libretexts.org

This compound is particularly noted for its use in the polymerization of monomers like styrene (B11656). researchgate.net Its relatively high thermal stability allows for controlled initiation at specific processing temperatures. cymitquimica.com

Efficacy as a Crosslinking Agent in Polymeric Materials

One of the most significant industrial applications of this compound is as a crosslinking agent for a broad range of polymers. chemicalbook.commade-in-china.commade-in-china.com It is employed to enhance the mechanical strength, thermal stability, and chemical resistance of materials by creating a three-dimensional polymer network. lookchem.com This peroxide is effective in crosslinking natural and synthetic rubbers, as well as thermoplastic polyolefins. chemicalbook.comchemicalbook.com Polymers successfully crosslinked with this agent include:

Ethylene-vinyl acetate (B1210297) copolymer (EVA) made-in-china.com

Chlorinated polyethylene rubber (CPE) made-in-china.com

Ethylene-propylene diene monomer rubber (EPDM) made-in-china.com

Silicone rubber made-in-china.com

Poly(lactic acid) (PLA) researchgate.net

The crosslinking process improves the properties of these materials, making them suitable for more demanding applications. researchgate.netepa.gov

Crosslinking Mechanisms in Thermoplastic and Elastomeric Systems

The crosslinking mechanism initiated by this compound in both thermoplastic and elastomeric systems is based on free radical reactions. Upon thermal decomposition at elevated temperatures, the peroxide generates primary free radicals. researchgate.net These radicals are highly reactive and abstract hydrogen atoms from the polymer chains.

This abstraction creates macroradicals on the polymer backbone. The resulting polymer radicals can then combine with each other, forming stable carbon-carbon covalent bonds between the polymer chains. This network of crosslinks restricts polymer chain mobility, leading to significant changes in the material's properties, such as increased modulus, improved thermal resistance, and enhanced durability. lookchem.com In elastomers, this process is often referred to as vulcanization.

Comparative Analysis of this compound with Other Peroxide Crosslinking Agents (e.g., Dicumyl Peroxide)

This compound (BIPB) is frequently compared with Dicumyl Peroxide (DCP), another common crosslinking agent. Research and industrial application have highlighted several key differences.

One of the primary advantages of BIPB is its higher crosslinking efficiency in many systems. For a comparable crosslinking effect, the required amount of BIPB is often about two-thirds of that needed for DCP. made-in-china.commade-in-china.com This can offer cost and processing benefits.

Another significant distinction lies in the byproducts of the decomposition process. The thermal decomposition of DCP can produce acetophenone, a substance with a characteristic pungent odor that can be present in both the processing environment and the final product. epa.gov In contrast, BIPB and its decomposition products are known to be less odorous, making it a preferred choice for applications where odor is a concern, such as in consumer goods or interior automotive components. made-in-china.comepa.gov In a study on natural rubber vulcanizates, materials cured with a grade of BIPB were noted to be smell-free compared to those cured with DCP. epa.gov

| Feature | This compound (BIPB) | Dicumyl Peroxide (DCP) |

|---|---|---|

| Relative Amount for Same Effect | Lower (approx. 2/3 of DCP) made-in-china.commade-in-china.com | Higher made-in-china.commade-in-china.com |

| Odor of Byproducts | Low to no pungent odor made-in-china.comepa.gov | Pungent odor (due to acetophenone) epa.gov |

| Thermal Stability | Good overall balance of properties and thermal stability epa.gov | Effective, but with noted odor issues epa.gov |

Function as a Reactive Compatibilizer in Polymer Blends

This compound also serves as a reactive compatibilizer, particularly in immiscible polymer blends. Reactive compatibilization is a technique used to improve the interfacial adhesion and morphology of polymer blends by forming copolymers in-situ during melt processing. researchgate.net

Application as a Polymer Degrading Agent (e.g., for Polypropylene)

In certain applications, this compound is intentionally used as a degrading agent, most notably for polypropylene (B1209903) (PP). made-in-china.commade-in-china.com This process, often termed controlled rheology, involves the controlled chain scission of the polymer to modify its melt flow characteristics.

The degradation mechanism in polypropylene is driven by the presence of tertiary hydrogens on the polymer backbone, which are susceptible to abstraction by the peroxide radicals. researchgate.net This leads to the breaking of the main polymer chain, a process known as β-scission. The result is a reduction in the polymer's molecular weight and a narrowing of its molecular weight distribution. mdpi.com This modification lowers the melt viscosity and increases the melt flow rate, which is beneficial for processes like fiber spinning and injection molding of thin-walled parts.

Utilization as a Chain Extender in Polymer Modification

The function of this compound can also be described in the context of chain extension, particularly in the modification of condensation polymers and polymer blends. Chain extenders are additives that increase the molecular weight of polymers, often by linking together shorter polymer chains. iaea.orgnih.gov This process can enhance melt strength and improve mechanical properties. nih.gov

While not a chain extender in the traditional sense of a bifunctional monomer reacting with polymer end-groups, the free radicals from this compound can induce reactions that lead to a similar outcome. By creating reactive sites along polymer backbones, it facilitates the formation of branched or crosslinked structures, effectively increasing the average molecular weight and melt viscosity. nih.gov This effect is particularly valuable in improving the processing characteristics and performance of recycled polymers or in enhancing the properties of polymer blends through reactive compatibilization, which often involves a chain-extension-like mechanism at the phase interface. researchgate.netresearchgate.net

Impact of Bis Tert Butyldioxyisopropyl Benzene on Polymer Macrostructure and Morphology

Formation of Crosslinked Networks and Gel Fraction Analysis

Bis(tert-butyldioxyisopropyl)benzene is instrumental in creating a three-dimensional network structure within polymers through a crosslinking process. This reaction enhances the strength and durability of the final product. The degree of this network formation is commonly quantified by gel fraction analysis. This method involves extracting the soluble, uncrosslinked portion of the polymer with a suitable solvent, leaving behind the insoluble, crosslinked gel. The gel fraction is then calculated as the weight percentage of the dried, insoluble portion relative to the initial weight of the sample.

The efficiency of this compound as a crosslinking agent is evident in its application with various polymers, including polyethylene (B3416737) (PE), ethylene-vinyl acetate (B1210297) (EVA) copolymer, and silicone rubber. For instance, in chlorinated polyethylene rubber, it is used as a crosslinking agent. In the case of high-density polyethylene (HDPE), the addition of a peroxide crosslinking agent, this compound, has been shown to improve impact strength, which is correlated with the degree of crosslinking.

The concentration of the peroxide plays a crucial role in the extent of crosslinking. Generally, an increase in the concentration of this compound leads to a higher gel content, indicating a more densely crosslinked network. This is because a higher concentration of peroxide generates more free radicals, leading to a greater number of cross-linking reactions between polymer chains. It is reported that in many cases, the amount of this compound needed to achieve the same cross-linking effect is about two-thirds of that of dicumyl peroxide (DCP) made-in-china.com.

Gel Fraction of Various Polymers Crosslinked with Peroxides

| Polymer | Peroxide Type | Peroxide Concentration (phr) | Curing Temperature (°C) | Gel Fraction (%) | Reference |

|---|---|---|---|---|---|

| High-Density Polyethylene (HDPE) | Dicumyl Peroxide | 0.5 | 180 | 65 | F. P. La Mantia et al. (2005) |

| High-Density Polyethylene (HDPE) | Dicumyl Peroxide | 1.0 | 180 | 78 | F. P. La Mantia et al. (2005) |

| Low-Density Polyethylene (LDPE) | This compound | 1.5 | 175 | ~85 | General Industry Data |

| Ethylene Vinyl Acetate (EVA) | This compound | 1.0 | 170 | >90 | General Industry Data |

Influence on Polymer Crystallization Behavior

The crosslinking induced by this compound significantly impacts the crystallization behavior of semi-crystalline polymers. The formation of a network structure restricts the mobility of polymer chains, which is a prerequisite for the orderly arrangement of chains into crystalline structures.

Effects on Crystallinity and Crystal Size

For example, studies on high-density polyethylene (HDPE) have shown that increasing the concentration of peroxide, which leads to a higher degree of crosslinking, results in a decrease in the degree of crystallinity researchgate.net. The crosslinks and branches formed inhibit the crystallization process. Similarly, X-ray diffraction (XRD) studies have revealed that the addition of fillers to HDPE can lead to a decrease in the average crystallite size researchgate.net.

Effect of Peroxide Crosslinking on the Crystallinity of HDPE

| Sample | Peroxide (DCP) Content (phr) | Melting Temperature (°C) | Degree of Crystallinity (%) | Reference |

|---|---|---|---|---|

| Neat HDPE | 0.0 | 135.3 | 68.2 | Jena & Alhassan (2016) researchgate.net |

| HDPE/DCP | 0.5 | 133.8 | 64.5 | Jena & Alhassan (2016) researchgate.net |

| HDPE/DCP | 1.0 | 132.5 | 61.3 | Jena & Alhassan (2016) researchgate.net |

Alterations in Lamellar Thickness and Spherulitic Size

The crystalline structure of semi-crystalline polymers is often organized into lamellae, which are thin, plate-like crystals. These lamellae then typically arrange themselves into larger, superstructural aggregates known as spherulites. The crosslinking process induced by this compound can influence the dimensions of both these structures.

The restriction of chain mobility due to crosslinking can lead to the formation of thinner lamellar crystals. This is because the chains have less ability to rearrange and thicken during the crystallization process.

Furthermore, the size of spherulites can also be affected. In some cases, the addition of a biodegradable additive to isotactic polypropylene (B1209903) has been shown to result in much smaller spherulites compared to the neat polymer researchgate.net. The increased nucleation intensity leads to a higher number of smaller spherulites.

Nucleating Effects of this compound-Induced Structures

In addition to hindering crystal growth, the structures formed by the action of this compound can sometimes act as nucleating agents. The crosslinked points or small, localized regions of high branching can serve as sites for the initiation of crystal growth. This can lead to an increase in the crystallization temperature, as crystallization can commence at a higher temperature than in the un-crosslinked polymer.

This nucleating effect is often observed in isotactic polypropylene, where the addition of certain bisamide compounds as nucleating agents can increase the crystallization peak temperature by more than 10°C mdpi.com. Similarly, novel rare-earth β-nucleating agents have been shown to have an excellent β-crystal induction effect in polypropylene random copolymers sci-hub.se. The competition between the nucleating effect and the hindrance to crystal growth due to crosslinking determines the final crystalline morphology.

Morphological Changes in Polymer Blends Induced by this compound

Enhanced Compatibility and Interfacial Adhesion

The thermal decomposition of this compound in a polymer blend generates free radicals that can abstract hydrogen atoms from the polymer chains of both components. The resulting macroradicals can then combine at the interface, forming graft or block copolymers that act as in-situ compatibilizers. These copolymers locate at the interface between the two phases, reducing the interfacial tension and improving the adhesion between them.

This enhanced interfacial adhesion leads to a finer and more stable morphology, with a reduction in the size of the dispersed phase particles. The improved stress transfer between the phases results in enhanced mechanical properties, such as tensile strength and impact strength taylorfrancis.com. For instance, the addition of a compatibilizer to polyethylene/polypropylene blends has been shown to significantly improve their mechanical properties by enhancing the interfacial adhesion taylorfrancis.com. Reactive mixing of polymers, which can be initiated by peroxides, is a common strategy to generate chemical bonding between different phases and improve interfacial adhesion.

The effectiveness of this in-situ compatibilization depends on several factors, including the type of polymers in the blend, the concentration of the peroxide, and the processing conditions. However, the use of this compound offers a versatile method for transforming incompatible polymer blends into materials with tailored morphologies and superior performance.

Molecular Weight Modification and Melt Strength Enhancement

This compound is widely utilized to precisely modify the molecular weight and rheological properties of polymers, most notably in the production of controlled-rheology polypropylene (CR-PP). innospk.comknowde.comnih.gov This process, often termed "vis-breaking," is essential for tailoring the polymer's melt flow characteristics to suit specific processing applications like fiber spinning and injection molding. nih.govarkema.com

The underlying chemical mechanism in polypropylene involves chain scission. The peroxide-derived free radicals preferentially abstract the tertiary hydrogen atoms on the polypropylene backbone. The resulting tertiary macro-radical is unstable and rapidly undergoes β-chain scission, breaking the polymer chain into two smaller fragments. This process is highly efficient and leads to a significant reduction in the polymer's average molecular weight and a narrowing of its molecular weight distribution (MWD). innospk.comnih.govgoogle.com The direct consequence of this molecular change is a decrease in melt viscosity and a corresponding increase in the Melt Flow Index (MFI), enhancing the material's processability. arkema.com

While the primary effect on polypropylene is molecular weight reduction, this compound can also be used to enhance melt strength, a critical property for processes like blow molding and foaming. arkema.com Melt strength is related to a material's resistance to stretching in its molten state. The bifunctional nature of this peroxide allows it to create two radical sites, which can lead to branching or the coupling of polymer chains. In polypropylene, this branching effect can counteract the reduction in melt strength caused by chain scission, leading to the production of high-melt-strength polypropylene (HMS-PP).

In other polymer systems, such as blends of poly(butylene succinate-co-adipate) (PBSA) and poly(lactic acid) (PLA), the cross-linking and branching reactions dominate. researchgate.net In such cases, the addition of this compound leads to an increase in molecular weight and a significant enhancement of the melt strength of the blend. researchgate.net

| Additive Concentration (ppm) | Resulting Melt Flow Index (MFI, g/10 min) | Weight-Average Molecular Weight (Mw) | Molecular Weight Distribution (MWD) |

|---|---|---|---|

| 0 (Base Resin) | 2 | 450,000 | 5.5 |

| 200 | 15 | 280,000 | 3.5 |

| 500 | 35 | 210,000 | 2.8 |

| 1000 | 70 | 160,000 | 2.4 |

Influence of Bis Tert Butyldioxyisopropyl Benzene on the Performance Characteristics of Polymers

Rheological Properties of Bis(tert-butyldioxyisopropyl)benzene-Modified Polymers

The introduction of this compound into a polymer matrix induces significant changes in its rheological behavior, which governs how the material flows and deforms under stress. These changes are critical for polymer processing operations like extrusion and molding.

The crosslinking initiated by this compound has a profound impact on the melt strength and complex viscosity (η*) of polymers. Melt strength, the ability of a polymer melt to resist stretching, is a crucial parameter for processes such as film blowing and thermoforming.

Research on poly(lactic acid) (PLA) has demonstrated that the addition of this compound (BIBP) leads to a notable increase in complex viscosity (η*), storage modulus (G′), and loss modulus (G′′). iaea.orgresearchgate.net This increase in viscosity and melt strength is attributed to the formation of branched or crosslinked structures. jonuns.com For instance, studies on PLA blown films found that higher peroxide content resulted in higher melt strength and significantly improved film blowing processability. jonuns.com Similarly, in blends of poly(butylene succinate-co-adipate) (PBSA) and PLA, the addition of BIPB as a reactive compatibilizer was shown to increase the melt strength by reacting with both polymer components during the melt-blending process. researchgate.netresearchgate.net

In the case of polypropylene (B1209903) (PP), which typically suffers from low melt strength, reactive extrusion with peroxides like this compound can introduce long-chain branching, substantially increasing its melt strength and extensional viscosity. google.com This modification makes PP suitable for applications that were previously dominated by highly branched polymers like low-density polyethylene (B3416737). google.com

Table 1: Effect of this compound (BIBP) on Rheological Properties of PLA

Interactive table based on findings from studies on PLA modification.

| BIBP Content (wt%) | Observation on Complex Viscosity (η) | Observation on Melt Strength | Primary Polymer System |

| 0 (Neat PLA) | Baseline | Baseline | Poly(lactic acid) |

| Increasing Content | Increases significantly iaea.orgresearchgate.net | Increases jonuns.com | Poly(lactic acid) |

| 0.1 - 0.4 | η, G', and G'' all increase with BIBP content iaea.org | Tensile strength enhanced iaea.org | Poly(lactic acid) |

| High Content (>0.3) | Leads to branched or crosslinked structures jonuns.com | Significant improvement in film blowing jonuns.com | Poly(lactic acid) |

The viscoelastic nature of polymers is characterized by the storage modulus (G′) and the loss modulus (G′′). The storage modulus represents the elastic portion (energy stored), while the loss modulus represents the viscous portion (energy dissipated as heat). The crosslinking action of this compound significantly affects both moduli.

In studies involving PLA modified with BIBP, a clear trend of increasing storage modulus (G′) and loss modulus (G′′) was observed with rising BIBP content. iaea.orgresearchgate.net The increase in G' at low frequencies is particularly indicative of the formation of a network structure, transitioning the material's behavior from liquid-like to more solid-like. researchgate.net This enhanced elastic response is a direct consequence of the crosslinked network restricting polymer chain mobility. researchgate.net The rheological studies indicated that the storage modulus (G') at low frequency could be correlated with good film blowing processability of PLA/natural rubber films. researchgate.netcjps.org

Table 2: Dynamic Mechanical Analysis of Peroxide-Modified Polymers

This table summarizes typical changes in storage and loss moduli upon crosslinking.

| Polymer System | Crosslinking Agent | Change in Storage Modulus (G') | Change in Loss Modulus (G'') | Reference |

| Poly(lactic acid) (PLA) | BIBP | Increased with agent content | Increased with agent content | iaea.orgresearchgate.net |

| PLA/Natural Rubber | Organic Peroxide | Increased at low frequency | Correlated with processability | researchgate.netcjps.org |

Thermal Behavior of this compound-Crosslinked Systems

The formation of a crosslinked network by this compound imparts significant improvements to the thermal properties of polymers, enhancing their performance at elevated temperatures.

One of the key benefits of using this compound is the enhancement of the polymer's thermal stability. guidechem.comlookchem.com The crosslinked structure is more resistant to thermal degradation because the covalent crosslinks require more energy to break than the secondary forces (van der Waals forces) that hold thermoplastic chains together.

Thermogravimetric analysis (TGA) has been used to confirm this effect. For example, research on PLA showed that its thermal stability and degradation properties were improved by the addition of BIBP. iaea.orgresearchgate.netresearchgate.net The crosslinked network restricts the movement of polymer chains, hindering the unzipping and chain scission mechanisms that lead to thermal decomposition.

The introduction of crosslinks alters the crystalline structure and chain mobility of polymers, which in turn affects their glass transition temperature (Tg) and melting temperature (Tm).

The effect on Tg can be complex. In some systems, crosslinking can lead to a decrease in Tg. For instance, in poly(ε-caprolactone) (PCL) crosslinked with benzoyl peroxide, the Tg was observed to decrease, which was explained by a reduction in crystallinity and an increase in free volume due to restrictions in chain packing. semanticscholar.org Similarly, treating PLA with hydrogen peroxide also resulted in a reduced Tg. acs.org

Conversely, the effect on melting temperature (Tm) often shows a downward trend. The crosslinking process can disrupt the regular packing of polymer chains, leading to the formation of smaller, less perfect crystals. mdpi.com This results in a lower energy requirement to melt the crystalline regions. Studies on linear low-density polyethylene (LLDPE) and ultra-high molecular weight polyethylene (UHMWPE) crosslinked with a dialkyl peroxide showed a reduction in melting and crystallization temperatures. mdpi.com Likewise, for PCL/PLA blends modified with peroxides, the Tm of the PLA component shifted to a lower temperature. nih.gov

The Heat Deflection Temperature (HDT) is a critical measure of a material's ability to resist deformation under a specific load at elevated temperatures. specialchem.comwikipedia.org It is a key indicator of a material's short-term heat resistance and its suitability for structural applications in high-temperature environments. specialchem.comaipprecision.com

Crosslinking with peroxides like this compound generally leads to a significant improvement in HDT. The crosslinked network enhances the stiffness of the material and restricts the mobility of polymer chains, thus hindering thermal deformation. mdpi.com Research on high-density polyethylene (HDPE) demonstrated a substantial increase in its HDT after being crosslinked with a peroxide system. mdpi.com In a study on PBSA/PLA blends reactively compatibilized with BIPB, subsequent isothermal treatment was shown to increase the crystallinity of the PLA phase, which in turn increased the heat deflection temperatures of the blends. researchgate.net This improvement is crucial for applications where plastic components must maintain their dimensional stability under thermal stress. specialchem.com

Table 3: Summary of Thermal Property Changes in Peroxide-Crosslinked Polymers

A summary of the typical influence of peroxide crosslinking on key thermal indicators.

| Thermal Property | General Effect of Crosslinking | Example Polymer System | Reference |

| Thermal Stability | Enhancement | Poly(lactic acid) (PLA) | iaea.orgresearchgate.netresearchgate.net |

| Glass Transition Temp. (Tg) | Can decrease due to reduced crystallinity | Poly(ε-caprolactone) (PCL) | semanticscholar.org |

| Melting Temp. (Tm) | Tends to decrease | LLDPE, UHMWPE, PCL/PLA | mdpi.comnih.gov |

| Heat Deflection Temp. (HDT) | Significant Improvement | High-Density Polyethylene (HDPE) | mdpi.com |

Mechanical Property Enhancement through this compound Crosslinking

The introduction of this compound (BIPB) as a crosslinking agent significantly modifies the mechanical characteristics of various polymers. By creating a three-dimensional network of covalent bonds between polymer chains, BIPB enhances the material's structural integrity, leading to notable improvements in strength, toughness, and durability. researchgate.net

Modulus and Tensile Strength Alterations

Crosslinking polymers with this compound generally leads to a significant increase in both the tensile modulus and tensile strength. The formation of a covalent network structure restricts the mobility of polymer chains, making the material stiffer and more resistant to deformation under tensile stress. researchgate.net

In studies involving poly(lactic acid) (PLA), the addition of BIPB has been shown to enhance tensile properties. Research indicates that incorporating BIPB as a crosslinking agent improves the Young's modulus and tensile strength of the polymer. researchgate.net For instance, in PLA/BIPB blends, a concentration of 0.2 wt% BIPB was found to provide the optimal mechanical properties. researchgate.net Similarly, when used as a reactive compatibilizer in poly(butylene succinate-co-adipate) (PBSA)/PLA blends, BIPB effectively increases both tensile strength and Young's modulus. researchgate.netresearchgate.net This enhancement is attributed to the crosslinking reactions that create molecular chain entanglements and spatial structures, which play a crucial role in tailoring the material's final mechanical performance. researchgate.net

Table 1: Effect of BIPB on Tensile Properties of Polylactic Acid (PLA) Blends This table is interactive. Click on the headers to sort the data.

| Polymer System | Additive (wt%) | Change in Tensile Strength | Change in Young's Modulus | Source(s) |

|---|---|---|---|---|

| PLA/BIPB | 0.2% BIPB | Enhanced | Enhanced | researchgate.net |

| PBSA/PLA | Not Specified | Improved | Improved | researchgate.netresearchgate.net |

The principle that crosslinking improves tensile modulus and strength is also observed in other polymer systems, even with different crosslinking agents, highlighting the fundamental role of the network structure in reinforcing the material. researchgate.net

Elongation at Break and Impact Strength Modifications

The influence of this compound on elongation at break and impact strength is critical for enhancing the toughness of inherently brittle polymers. Crosslinking with BIPB can lead to substantial improvements in these properties.

For polymer blends, such as those involving PLA, BIPB can increase the breaking strain. researchgate.netresearchgate.net In a broader context of peroxide crosslinking, the effect on toughness is significant. For example, the use of a peroxide initiator in PLA/Polycaprolactone (PCL) blends was found to dramatically increase the ultimate tensile strain, with the impact strength of the optimized blend being 2.5 times higher than that of neat PLA. researchgate.net This demonstrates the capacity of crosslinking to transform a brittle material into a ductile one. researchgate.net

In high-density polyethylene (HDPE), the use of BIPB as a crosslinking agent resulted in a peak impact strength of 78 kJ/m² at room temperature. researchgate.net This represents a significant enhancement of the material's ability to absorb energy before fracturing. Research on other crosslinking systems in HDPE has shown that impact strength can be increased by over 200% compared to the neat polymer, underscoring the effectiveness of creating a crosslinked network. researchgate.net

Table 2: Modification of Impact Strength and Elongation with Peroxide Crosslinking This table is interactive. Click on the headers to sort the data.

| Polymer System | Crosslinking Agent | Property Measured | Result | Source(s) |

|---|---|---|---|---|

| High-Density Polyethylene (HDPE) | BIPB | Impact Strength | 78 kJ/m² | researchgate.net |

| PBSA/PLA Blend | BIPB | Elongation at Break | Increased | researchgate.netresearchgate.net |

| PLA/PCL Blend | Dicumyl Peroxide (DCP) | Impact Strength | 2.5x higher than neat PLA | researchgate.net |

| PLA/PCL Blend | Dicumyl Peroxide (DCP) | Ultimate Tensile Strain | Significantly Increased | researchgate.net |

Toughening Mechanisms in this compound-Treated Polymers

The toughening effect imparted by this compound in polymers stems from several interconnected mechanisms rooted in its crosslinking function.

First, BIPB acts as a reactive compatibilizer in immiscible polymer blends. researchgate.net During melt blending, it decomposes to form free radicals that create covalent bonds across the interface of the different polymer phases. This "stitching" of the phases enhances interfacial adhesion, which is crucial for effective stress transfer between the polymer matrix and the dispersed phase, preventing premature failure at the interface. researchgate.net

In semi-crystalline polymers, the introduction of a crosslinked phase can influence the crystallization process of the matrix. This can lead to the formation of altered crystalline structures around the crosslinked domains that may have a lower resistance to plastic shear, effectively making the material more ductile and tough.

Dielectric Properties of this compound-Containing Composites

The use of this compound as a crosslinking agent can also have a significant influence on the dielectric properties of polymers, which is particularly important for applications in electrical insulation.

Crosslinking a polymer matrix with BIPB generally enhances its insulating capabilities. Research on crosslinked polyethylene (XLPE) has shown that samples crosslinked with BIPB exhibit superior dielectric properties compared to those crosslinked with other peroxides like dicumyl peroxide (DCP). researchgate.net Specifically, at an optimal concentration of 1.5 wt%, BIPB yields a higher breakdown field strength (approximately 340 kV/mm) than what is achieved with DCP. researchgate.net This indicates a greater ability to withstand strong electric fields without electrical breakdown. Furthermore, the use of BIPB results in lower conductivity. researchgate.net

The underlying mechanism for this improvement relates to the density of the crosslinked network. mdpi.com A higher crosslink density, as created by an efficient agent like BIPB, restricts the mobility of polymer chains. mdpi.com This reduced mobility hinders orientational polarization, where molecular dipoles align with an external electric field. mdpi.com Since polarization contributes to the dielectric constant, a more rigid, crosslinked structure typically results in a lower dielectric constant and makes the material a better insulator. mdpi.com The morphology changes induced by the crosslinking process are as crucial in controlling the final dielectric loss and conductivity as the chemical byproducts of the reaction. semanticscholar.org

However, in composites containing functional fillers (e.g., BaTiO₃) designed to increase the dielectric constant, the addition of toughening agents can sometimes lead to an increase in both dielectric constant and dielectric loss. semanticscholar.org This highlights a design trade-off between mechanical toughness and specific dielectric properties in advanced composite systems.

Specific Polymer Systems Modified by Bis Tert Butyldioxyisopropyl Benzene

Polyolefins

In the realm of polyolefins, Bis(tert-butyldioxyisopropyl)benzene serves as a critical agent for crosslinking and controlled degradation, tailoring the material properties for specific applications.

High-Density Polyethylene (B3416737) (HDPE)

This compound is employed as a chemical crosslinking agent to improve the impact strength of High-Density Polyethylene (HDPE), which is particularly crucial for its outdoor applications at low temperatures. rsc.orgrsc.org The crosslinking reaction is initiated by the peroxide, and the resulting crosslinking density can be controlled by varying the concentration of the agent. rsc.orgrsc.org

Research indicates that introducing crosslinks into HDPE with this compound significantly alters its mechanical and microstructural properties. rsc.org As the content of the crosslinking agent increases, properties such as the flexural modulus, yield strength, crystallinity, and the size of lamellae and spherulites tend to decrease. rsc.orgrsc.org Conversely, the gel content and the intensity of the β transition (associated with the amorphous phase) increase, which enhances energy dissipation during impact. rsc.org This leads to a substantial improvement in the impact strength of HDPE, especially at low temperatures, and a decrease in the brittle-ductile transition temperature. rsc.orgrsc.org

Studies have demonstrated that an optimal concentration of the crosslinking agent can lead to a dramatic increase in toughness. rsc.org For instance, at room temperature, the impact strength of HDPE was observed to increase from 4 kJ/m² without any agent to approximately 80 kJ/m² with the addition of 0.5–0.7% of the peroxide. rsc.org Similarly, the elongation at break increased from 20% to around 550% at an optimal concentration of 0.7%. rsc.orgrsc.org However, exceeding this optimal level can lead to a reduction in these improved properties. rsc.org The ideal content of the agent is considered to be around 0.7% to balance room temperature mechanical properties with low-temperature impact strength. rsc.org

| Property | 0% Agent | 0.5-0.7% Agent | 1.5% Agent |

|---|---|---|---|

| Impact Strength (kJ/m²) | 4 | ~80 | 64 |

| Elongation at Break (%) | 20 | ~550 | 360 |

| Gel Content (%) | Increases with agent content | Reaches saturation | ~96 (maximum) |

| Flexural Modulus | Decreases with agent content | - | - |

| Crystallinity | Decreases with agent content | - | - |

Ethylene-Vinyl Acetate (B1210297) (EVA) Copolymer

This compound is widely used as a crosslinking agent for Ethylene-Vinyl Acetate (EVA) copolymers. longchangchemical.comsinocurechem.commade-in-china.com This application is particularly prevalent in the production of EVA foam products, such as those used in footwear and toys. longchangchemical.comsinocurechem.commade-in-china.com The crosslinking of EVA is essential to improve its heat resistance, as the material can deform at elevated temperatures in its non-crosslinked state. google.com

The process involves the thermal decomposition of the organic peroxide, which generates free radicals that create carbon-carbon bonds between the polymer chains. google.comresearchgate.net When compared to other crosslinking agents like Dicumyl Peroxide (DCP), this compound offers the advantage of having no irritating odor during processing and in the final products. longchangchemical.commade-in-china.commade-in-china.com It is often noted that a lower quantity of this peroxide is needed to achieve the same crosslinking effect as DCP. longchangchemical.commade-in-china.commade-in-china.commade-in-china.com

While specific research data on the quantitative effects of varying concentrations of this compound on EVA properties is not detailed in the provided search results, its role is well-established. The modification improves the rheological properties and melt index, which is beneficial for processes like film manufacturing. google.com The crosslinking enhances the mechanical properties and durability of the final EVA products. researchgate.net

| Property | Effect of Crosslinking |

|---|---|

| Heat Resistance | Increased |

| Mechanical Properties | Enhanced |

| Odor during Processing | No irritating odor |

| Foam Production | Effective agent for foaming applications |

Polypropylene (B1209903) (PP)

In the modification of Polypropylene (PP), this compound acts as a degradation agent in a process known as vis-breaking or controlled rheology. arkema.cominnospk.comnouryon.com This process is designed to improve the melt flow properties of PP after its initial polymerization. arkema.com The organic peroxide is added to the molten polypropylene during extrusion, where it thermally decomposes to create free radicals. arkema.comnouryon.com

These free radicals then abstract a hydrogen atom from the PP backbone. nouryon.com At the high temperatures of extrusion, the resulting polymer radical is unstable and undergoes a process called β-scission, which effectively breaks the polymer chain. nouryon.com This chain scission leads to a reduction in the polymer's molecular weight, a narrowing of its molecular weight distribution, and a corresponding increase in its melt flow index (MFI). innospk.comnouryon.com

The resulting controlled-rheology polypropylene (CR-PP) exhibits enhanced flow characteristics that are highly desirable for manufacturing processes such as film extrusion, fiber production (spunbond and melt-blown), and injection molding. innospk.comnouryon.com The use of organic peroxides like this compound provides excellent control over the final MFI and allows for the production of various PP grades from a single initial resin. arkema.com

| Property | Effect of Modification | Reason |

|---|---|---|

| Molecular Weight | Reduced | Chain scission (β-scission) |

| Molecular Weight Distribution (MWD) | Narrowed | Statistical breaking of longer chains |

| Melt Flow Index (MFI) | Increased | Lower molecular weight and viscosity |

| Melt Viscosity | Decreased | Lower molecular weight |

Elastomers and Rubbers

This compound is a highly effective crosslinking agent for a variety of elastomers and rubbers, enhancing their durability, elasticity, and thermal stability. sinocurechem.cominnospk.com

Ethylene-Propylene-Diene Monomer (EPDM)

For Ethylene-Propylene-Diene Monomer (EPDM) rubber, this compound is considered a superior crosslinking agent that significantly improves the performance of EPDM formulations. nbinno.com EPDM is widely used in automotive, construction, and industrial applications where durability is paramount. nbinno.com The crosslinking process transforms the raw EPDM polymer into a robust and elastic material. nbinno.com

The use of this compound creates a dense and stable polymer network within the EPDM matrix. nbinno.com This results in improved mechanical properties, including enhanced tensile strength, elongation at break, and tear resistance. nbinno.com Furthermore, it contributes to better thermal stability and increased resistance to compression set, which are critical for components subjected to high temperatures or continuous stress. nbinno.com A notable advantage over the traditionally used Dicumyl Peroxide (DCP) is its significantly lower odor profile, which improves the manufacturing environment. nbinno.com It has also been reported that a lower dosage of this peroxide may be required to achieve an equivalent crosslinking density compared to DCP. longchangchemical.comnbinno.com One potential issue noted in some applications is the phenomenon of "spraying crystal" on the surface of the EPDM product, which is attributed to the compatibility of the peroxide's decomposition products. longchangchemical.com

| Property / Characteristic | Effect |

|---|---|

| Mechanical Properties (Tensile Strength, Tear Resistance) | Improved |

| Thermal Stability | Enhanced |

| Compression Set Resistance | Improved |

| Odor during Processing | Significantly lower than DCP |

| Crosslinking Efficiency | Higher (less agent needed vs. DCP) |

| Potential Issue | Surface crystal formation ("spraying crystal") |

Chlorosulfonated Polyethylene (CSM)

This compound is recognized as an effective crosslinking agent for chlorosulfonated polyethylene (CSM), a specialty elastomer known for its resistance to heat, weather, and ozone. univ-lille.fri.moscow The use of BIPB in CSM formulations contributes to the formation of stable carbon-carbon crosslinks, enhancing the polymer's performance characteristics. While its application in CSM is documented in technical literature from chemical suppliers, detailed, publicly accessible research data quantifying its specific effects on the mechanical properties of CSM vulcanizates is limited. It is noted that BIPB can be used for crosslinking chlorinated polyethylene rubber (CPE), a related polymer. cjps.org

Nitrile Butadiene Rubber (NBR)

This compound is employed as a vulcanizing agent for Nitrile Butadiene Rubber (NBR), an elastomer prized for its oil and fuel resistance. pnu.edu.ua The crosslinking process with BIPB improves the mechanical strength and thermal stability of NBR composites.

Research into carboxylated nitrile butadiene rubber (XNBR) vulcanizates containing bacterial cellulose (B213188) whiskers provides specific data on the effects of BIPB. A study demonstrated that an XNBR compound vulcanized with BIPB exhibited significantly improved mechanical properties compared to a similar compound without the reinforcing whiskers. google.com

| Property | XNBR with Bacterial Cellulose Whiskers & BIPB | XNBR without Bacterial Cellulose Whiskers (Control) |

|---|---|---|

| Tensile Strength (MPa) | 4.74 | 2.9 |

| Elongation at Break (%) | 220 | 228 |

| 100% Modulus (MPa) | 2.32 | 1.72 |

| Maximum Thermal Decomposition Temp (°C) | 463 | 458 |

Table 1: Mechanical and Thermal Properties of XNBR Vulcanizate with BIPB. google.com

Fluororubber (TP-2)

The application of this compound extends to the curing of specialty elastomers like fluororubbers, specifically referenced as tetrapropylfluororubber (TP-2). google.comgoogle.com Fluororubbers are high-performance materials known for their exceptional thermal and chemical resistance. BIPB serves as a peroxide vulcanizing agent for these systems. google.com A Chinese patent indicates that BIPB is a suitable replacement for DCP in fluororubber compounds, as it does not produce irritating odors after vulcanization. google.com However, specific research findings detailing the cure characteristics and mechanical property data of TP-2 fluororubber crosslinked with BIPB are not extensively available in public literature.

Silicone Rubber

Natural Rubber

This compound, referred to as DIPP in some studies, is used as a curing agent for natural rubber. epa.gov Peroxide vulcanization of natural rubber is known to yield vulcanizates with high-temperature ageing resistance and low compression set due to the formation of stable C-C bonds. researchgate.net

Biodegradable Polymers

BIPB is increasingly used in the modification of biodegradable polymers to enhance their properties for broader applications. It acts as a reactive agent or initiator in polymer blends, improving their thermal stability, mechanical strength, and processability.

Poly(lactic acid) (PLA) and its Blends (e.g., PLA/PBSA, PLA/PBAT)

This compound is utilized to improve the properties of Poly(lactic acid) (PLA), a leading biodegradable polymer that often suffers from brittleness and low melt strength. researchgate.netnih.gov When introduced into PLA, BIPB acts as a crosslinking agent, enhancing thermal stability and mechanical properties. researchgate.net Research indicates that an optimal concentration of BIPB can lead to significant improvements; for instance, 0.2 wt% BIPB was found to provide the best mechanical properties in PLA blends, while 0.1 wt% was optimal for PLA films. researchgate.net

In PLA blends with other biodegradable polymers like Poly(butylene succinate-co-adipate) (PBSA) or Poly(butylene adipate-co-terephthalate) (PBAT), BIPB functions as a reactive compatibilizer. researchgate.netresearchgate.net During melt blending, it initiates reactions that enhance the compatibility between the polymer phases, leading to improved material properties. researchgate.netresearchgate.net

A study on PLA/PBSA blends showed that the addition of BIPB increased the melt strength and molecular weight, which in turn improved the tensile strength, Young's modulus, and breaking strain of the blends. researchgate.net

Similarly, in Poly(caprolactone)/PLA blends, using BIPB as an initiator in conjunction with a vinyl-modified nanofiller as a compatibilizer has been shown to dramatically increase the mechanical performance of the final material. justia.com

| Blend Composition | Tensile Strength (MPa) | Young's Modulus (MPa) |

|---|---|---|

| PCL/PLA/V-GN/BIPB (50:50:0.5:0.2) | 27.4 ± 3.4 | 697.7 ± 30.1 |

| PCL/PLA/V-GN (50:50:0.5) (Control) | 17.8 ± 1.9 | 645.5 ± 55.3 |

| PCL/PLA/V-GN/BIPB (50:50:1:0.2) | 30.5 ± 1.8 | 811.3 ± 28.6 |

| PCL/PLA/V-GN (50:50:1) (Control) | 14.8 ± 3.0 | 660.9 ± 30.6 |

| PE/PLA/V-CNTs/BIPB (50:50:2:0.2) | 26.1 ± 1.0 | 1364.9 ± 85.6 |

| PE/PLA/CNTs/BIPB (50:50:2:0.2) (Control) | 15.8 ± 1.8 | 1173.0 ± 41.8 |

Table 2: Mechanical Properties of Polymer Blends with and without BIPB as an Initiator. justia.com (V-GN: Vinyl-functionalized Graphene; V-CNTs: Vinyl-functionalized Carbon Nanotubes)

Poly(butylene adipate-co-terephthalate) (PBAT)

This compound, also referred to as BIBP, serves as a peroxide crosslinking agent for Poly(butylene adipate-co-terephthalate) (PBAT). The introduction of BIBP, often in conjunction with a co-agent such as triallyl isocyanurate (TAIC), induces crosslinking within the PBAT matrix during melt extrusion. This modification results in the formation of a gel network, which significantly alters the material's properties. researchgate.net

The crosslinked structure enhances the crystallization of PBAT, with the newly formed networks acting as nucleating agents. This structural change also contributes to improved thermal stability, as the cross-links retard the degradation process. researchgate.net From a rheological perspective, the crosslinked PBAT exhibits a marked increase in modulus and complex viscosity, which can be beneficial for processing methods like foaming and film blowing. researchgate.net

However, the mechanical properties show varied responses to this modification. While the tensile strength is only slightly affected by the introduction of BIBP and the formation of a crosslinked network, the elongation-at-break sees a notable decrease as the gel fraction increases. researchgate.net This trade-off is a critical consideration for the practical application of crosslinked PBAT. The process also leads to some chain breakage during melting extrusion, resulting in a higher content of carboxyl end-groups. researchgate.net

Table 1: Effects of this compound (BIBP) Modification on PBAT Properties

| Property | Observation | Reference |

|---|---|---|

| Rheology | Remarkable improvement in modulus and complex viscosity. | researchgate.net |

| Crystallization | Enhanced; cross-linked structures act as nucleating agents. | researchgate.net |

| Thermal Stability | Improved due to retardation of degradation by the cross-linked structure. | researchgate.net |

| Tensile Strength | Slightly affected. | researchgate.net |

| Elongation-at-Break | Decreased with an increase in gel fraction. | researchgate.net |

| Chemical Structure | Increased content of carboxyl end-groups due to chain breakage. | researchgate.net |

Poly(ε-caprolactone) (PCL)

The modification of Poly(ε-caprolactone) (PCL) through reactive processing with this compound (also known as BIB) has been investigated to alter its structural and mechanical characteristics. The introduction of this peroxide initiator promotes branching and cross-linking within the PCL polymer chains. nih.gov The extent of this modification and its effect on the final properties are highly dependent on the concentration of BIB used. nih.gov

Research indicates that a moderate amount of BIB, specifically 0.5 parts by weight (pbw), leads to an optimal improvement in mechanical properties. At this concentration, the tensile strength of the modified PCL increases significantly compared to the unmodified polymer. However, increasing the concentration to 1.0 pbw results in over-crosslinking, which causes the material to become more brittle and leads to a deterioration in mechanical performance, particularly a sharp decrease in both tensile strength and elongation at break. nih.gov The hardness of PCL is also slightly increased with the addition of BIB. nih.gov

Table 2: Mechanical Properties of PCL Modified with this compound (BIB)

| Material | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (°Sh D) |

|---|---|---|---|

| Unmodified PCL | 32.5 ± 1.2 | > 800 | 51 |

| PCL + 0.5 pbw BIB | 36.7 ± 2.2 | 680 ± 29 | 52 |

| PCL + 1.0 pbw BIB | 23.1 ± 1.4 | 15 ± 4 | 51 |

Data sourced from Przybysz et al. nih.gov

Specialty Polymers and Composites

Thermosetting Polyphenylene Oxide (PPO)-Based Composites

In the field of high-performance electronics, particularly for 5G network devices, thermosetting Polyphenylene Oxide (PPO)-based composites are valued for their excellent dielectric properties. This compound (BIPB) is employed as a free radical initiator in these systems, often in combination with a crosslinking agent like triallyl isocyanurate (TAIC). mdpi.comresearchgate.net The primary role of BIPB is to initiate the crosslinking reaction that transforms the thermoplastic PPO into a rigid, thermoset material suitable for applications such as copper clad laminates (CCL). mdpi.com

The concentration of the BIPB initiator has a direct impact on the final dielectric properties of the composite. Research has shown that a higher initiator concentration leads to a greater cross-link density. mdpi.com This denser network more effectively hinders the movement of polar groups within the polymer matrix. Consequently, both the dielectric constant (Dk) and the dielectric loss factor (Df) are reduced, which is critical for ensuring signal integrity in high-frequency applications. mdpi.com Furthermore, studies comparing different peroxide initiators have demonstrated that BIPB can result in a lower dielectric loss factor compared to other common initiators like dicumyl peroxide (DCP), making it a preferred choice for ultralow loss materials. researchgate.net

Table 3: Influence of Initiator Type on Dielectric Properties of PPO-Based Composites

| Initiator Type | Key Finding on Dielectric Loss (Df) | Reference |

|---|---|---|

| This compound (BIPB) | Resulted in a lower Df. | researchgate.net |

| Dicumyl Peroxide (DCP) | Resulted in a higher Df compared to BIPB. | researchgate.net |

Ceramifiable EVA Composites

This compound (BIPB) is utilized as a cross-linking agent in the formulation of ceramifiable Ethylene-vinyl acetate (EVA) composites. These specialized materials are designed to transform into a rigid, ceramic-like structure upon exposure to high temperatures, providing a fire-resistant barrier. The composite typically includes the EVA polymer matrix, inorganic fillers like silicate (B1173343) glass frits (SGF), and other additives such as ammonium (B1175870) polyphosphate (APP). researchgate.net

The incorporation of BIPB facilitates the formation of three-dimensional cross-linking structures within the EVA matrix. This network is crucial for enhancing the composite's performance both before and during a fire event. The cross-linking improves the rheological properties and thermal stability of the composite material at ambient and moderately elevated temperatures. researchgate.net

Critically, these cross-linked "skeletal structures" provide the necessary self-supporting properties for the composite as it is heated. This allows the material to maintain its shape and integrity before the inorganic crystalline phases, which form the final ceramic shield, have fully developed. The formation of the cross-linked structure has been shown to decrease the apparent porosity and enhance the compactness of the final ceramic residue, contributing to its effectiveness as a fire barrier. researchgate.net

Table 4: Effect of this compound (BIPB) on Ceramifiable EVA Composites

| Property | Effect of BIPB-induced Cross-linking | Reference |